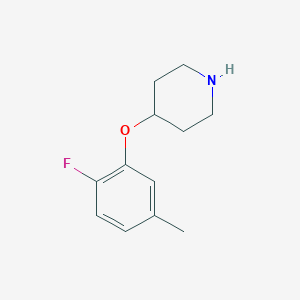

4-(2-Fluoro-5-methylphenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

4-(2-fluoro-5-methylphenoxy)piperidine |

InChI |

InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

XVFVLSUTEQDGTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 4-Phenoxypiperidine (B1359869) Core

The formation of the 4-phenoxypiperidine scaffold is a central challenge in the synthesis of related compounds. The principal strategies can be broadly categorized into two main types: the hydrogenation or reduction of a corresponding 4-phenoxypyridine (B1584201) precursor, and the intramolecular cyclization of a suitably functionalized linear amine. nih.gov The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final product.

One of the most direct and widely utilized methods for synthesizing piperidines is the reduction of the corresponding pyridine (B92270) ring. nih.gov This transformation saturates the aromatic system to form the desired heterocyclic alkane. This approach can be carried out using various catalytic systems, which are broadly divided into metal-catalyzed and organocatalytic methods. A significant challenge in this approach, particularly for 4-phenoxypiperidine, is achieving selective hydrogenation of the pyridine ring without causing cleavage of the ether linkage or reduction of the appended phenyl ring. akjournals.com

Transition metal-catalyzed hydrogenation is a fundamental and efficient process for the saturation of N-heteroaromatic compounds. nih.gov Various heterogeneous catalysts, typically noble metals supported on carbon, are employed for this purpose. The reaction often requires high pressure and temperature, although recent advancements have focused on developing catalysts that operate under milder conditions. nih.govakjournals.com

For substrates like 4-phenylpyridine, which serves as a structural analog to 4-phenoxypyridine, studies have compared the efficacy of different supported metal catalysts. Rhodium, palladium, platinum, and ruthenium have all been investigated for this transformation. akjournals.comresearchgate.net Rhodium on carbon (Rh/C) has demonstrated high activity, while palladium on carbon (Pd/C) is also highly effective and can provide excellent selectivity for the desired piperidine (B6355638) product over side products resulting from the reduction of the phenyl ring. akjournals.comresearchgate.net The choice of solvent and other reaction parameters is crucial for optimizing both conversion and selectivity. akjournals.com

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity for 4-Phenylpiperidine (%) |

| 5% Rh/C | Ethyl Acetate | 70 | 30 | 40 | 85 |

| 5% Pd/C | Ethyl Acetate | 70 | 30 | 17 | 99 |

| 5% Pt/C | Ethyl Acetate | 70 | 30 | 13 | 99 |

| 5% Ru/C | Ethyl Acetate | 70 | 30 | 11 | 99 |

This table is adapted from batch hydrogenation data for 4-phenylpyridine, which serves as a model for the 4-phenoxypiperidine core. Data sourced from Akieh-Pirkanniemi, et al. (2017). akjournals.com

While direct organocatalytic reduction of pyridines remains a developing field, organocatalysis offers sophisticated alternative routes to construct polysubstituted piperidine rings. nih.gov These methods often involve domino or cascade reactions that build complexity in a single step with high stereocontrol. nih.govacs.org

One prominent approach is the domino Michael addition/aminalization process catalyzed by chiral organocatalysts, such as O-TMS protected diphenylprolinol. nih.govacs.org In this strategy, an aldehyde reacts with a nitroolefin in a sequence of reactions. The process is initiated by a Michael addition, followed by an intramolecular cyclization (aminalization) to form the piperidine ring. This methodology allows for the creation of multiple contiguous stereocenters with excellent enantioselectivity, offering a powerful way to access complex piperidine structures. nih.gov

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing the requisite amine and a reactive functional group. This strategy is highly versatile and allows for the synthesis of a wide array of substituted piperidines. nih.gov Among the various ring-closing methods, aza-Michael additions and radical cyclizations are particularly noteworthy. nih.gov

The intramolecular aza-Michael reaction is a powerful and straightforward method for constructing N-heterocycles. nih.gov This reaction involves the nucleophilic attack of an amine onto an electron-deficient alkene (a Michael acceptor) within the same molecule to form the piperidine ring. rsc.orgrsc.org These reactions can be promoted by bases or can be performed under organocatalytic conditions to achieve high levels of enantioselectivity. nih.govnih.gov

For instance, enantioselective synthesis of 2,5-disubstituted piperidines can be achieved using a quinoline-based organocatalyst in the presence of an acid co-catalyst. nih.govnih.gov The reaction proceeds via the cyclization of an N-tethered alkene, demonstrating the utility of this method for creating chiral piperidine derivatives. nih.gov The stereochemical outcome of these reactions can be controlled by the catalyst and reaction conditions, making it a valuable tool in asymmetric synthesis. nih.gov

Radical-mediated cyclizations offer a distinct approach to piperidine ring formation, operating through mechanisms different from ionic pathways. beilstein-journals.orgrsc.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, such as an alkene, to form the cyclic structure. rsc.org

One modern approach utilizes photoredox catalysis to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals can then undergo regioselective cyclization to construct complex spiropiperidines under mild conditions, avoiding the use of toxic reagents like tin hydrides. nih.gov Alternatively, classical methods often use reagents like tributyltin hydride or the more environmentally benign tris(trimethylsilyl)silane (B43935) in the presence of a radical initiator (e.g., AIBN) to mediate the cyclization of precursors like α-aminoalkyl radicals onto unactivated double bonds. rsc.orgnih.govacs.org The choice of hydrogen atom donor can unexpectedly enhance the diastereoselectivity of the final piperidine product. nih.govacs.org

Intermolecular Annulation and Multicomponent Reactions

The construction of the piperidine ring, the central scaffold of the target molecule, can be efficiently achieved through intermolecular annulation and multicomponent reactions (MCRs). These strategies are prized in synthetic chemistry for their ability to form complex cyclic systems from simple, acyclic precursors in a single operation, often creating multiple bonds and stereocenters in a controlled manner. nih.govresearchgate.net

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov These can be classified as two-component or multicomponent reactions. A common strategy is the [5+1] annulation, which combines a five-atom component with a one-atom component to form the six-membered piperidine ring. nih.gov MCRs, which involve three or more starting materials, offer a higher degree of molecular diversity and complexity in the resulting piperidine products. nih.govresearchgate.net They are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. researchgate.net

A notable example is the Michael-Mannich cascade cyclization, a four-component reaction that can produce highly substituted piperidines with multiple stereogenic centers in a stereoselective fashion. researchgate.net These reactions proceed by combining components such as an aldehyde, an amine source (like ammonium (B1175870) acetate), and various activated methylene (B1212753) compounds. researchgate.net The ability to control the stereochemistry in these reactions is a significant advantage for synthesizing specific isomers. researchgate.netnih.gov

| Reaction Type | Components | Key Features | Citations |

| [5+1] Annulation | 1,5-Dicarbonyl precursor (or equivalent) + Amine | Forms two C-N bonds. Can be stereoselective. | nih.gov |

| Four-Component Reaction | Aldehyde, Cyano-containing C-H acid, Ester of 3-oxocarboxylic acid, Ammonium acetate | Knoevenagel–Michael–Mannich cascade. Creates multiple stereocenters. | researchgate.net |

| Diels-Alder Reaction | 2-Azadienes + Dienophiles | Forms piperidone scaffolds that can be reduced to piperidines. | researchgate.net |

| Radical Annulation | Alkenes + Bifunctional reagents | Tunable [4+2] annulation via radical-to-polar mechanistic switching. | rsc.org |

Introduction of the 2-Fluoro-5-methylphenoxy Moiety

The crucial C-O bond that connects the piperidine ring to the 2-fluoro-5-methylphenoxy group is typically formed via nucleophilic substitution. A premier method for this transformation is the Mitsunobu reaction. organic-chemistry.orgencyclopedia.pub This reaction allows for the conversion of a primary or secondary alcohol, such as 4-hydroxypiperidine (B117109), into an ether by coupling it with an acidic pronucleophile, in this case, 2-fluoro-5-methylphenol (B1295812). organic-chemistry.orgwikipedia.org

The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and DEAD first react to form a phosphonium (B103445) salt intermediate. organic-chemistry.org This intermediate activates the hydroxyl group of the 4-hydroxypiperidine, converting it into a good leaving group. Subsequent nucleophilic attack by the phenoxide of 2-fluoro-5-methylphenol proceeds via an Sₙ2 mechanism, resulting in the formation of the desired aryl ether. wikipedia.org

A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgwikipedia.org This makes it a powerful tool in stereoselective synthesis, as a chiral 4-hydroxypiperidine precursor can be converted to the corresponding ether with a predictable and inverted stereochemical outcome.

| Reagents | Role | Mechanism Step | Citations |

| Alcohol (e.g., 4-Hydroxypiperidine) | Substrate | Provides the electrophilic carbon. | organic-chemistry.org |

| Phenol (B47542) (e.g., 2-Fluoro-5-methylphenol) | Nucleophile | Attacks the activated alcohol. | researchgate.net |

| Triphenylphosphine (PPh₃) | Reducing Agent | Activates the azodicarboxylate and the alcohol. | wikipedia.org |

| DEAD or DIAD | Oxidizing Agent | Forms an adduct with PPh₃ to facilitate the reaction. | wikipedia.org |

The synthesis of the 2-fluoro-5-methylphenol precursor requires precise control over the placement of the fluorine and methyl substituents on the aromatic ring. The relative positions of these groups are critical for the final compound's properties.

Regioselective Fluorination: Introducing a fluorine atom onto a phenol ring can be accomplished through several methods. Traditional electrophilic fluorination can sometimes lead to mixtures of ortho- and para-isomers. Modern methods offer greater control. One advanced strategy involves a nucleophilic deoxyfluorination of phenols. This can be achieved in a one-pot process using sulfuryl fluoride (B91410) (SO₂F₂) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F), proceeding through an aryl fluorosulfonate intermediate. acs.org Another approach is I(I)/I(III) catalysis-based fluorination, which can achieve high para-selectivity, guiding the fluoride nucleophile to the C4 position of a substituted phenol. rsc.org For the synthesis of 2-fluoro-5-methylphenol, one would typically start with a precursor like m-cresol (B1676322) (3-methylphenol) and employ a regioselective ortho-fluorination method.

Regioselective Methylation: The methylation of phenols, such as p-fluorophenol, can be achieved via gas-phase alkylation with methanol (B129727) over solid acid catalysts like zeolites. researchgate.net The choice of catalyst, particularly those with shape-selective properties like HZSM5 and HMCM22, can influence the regioselectivity, favoring the formation of the desired para- or ortho-cresol derivatives. researchgate.net The synthesis of 2-fluoro-5-methylphenol could start from 2-fluorophenol, followed by a regioselective Friedel-Crafts methylation directed to the para-position relative to the hydroxyl group.

Stereoselective Synthesis of 4-(2-Fluoro-5-methylphenoxy)piperidine and Analogues

The potential for stereoisomerism in substituted piperidines necessitates the use of stereoselective synthetic methods to produce enantiomerically pure compounds. rsc.orgrsc.org Control over the three-dimensional arrangement of substituents is crucial in medicinal chemistry.

Achieving stereocontrol in piperidine synthesis can be approached through diastereoselective and enantioselective strategies. Diastereoselective reactions create a specific stereoisomer from a starting material that may already contain a chiral center. For example, the aza-Prins cyclization provides a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines, which are key intermediates for the target molecule. rsc.org Similarly, copper(I)-catalyzed reductive aldol (B89426) cyclizations have been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. nih.gov

Enantioselective approaches create a chiral product from an achiral starting material, establishing a specific handedness. This is often accomplished using a chiral catalyst or reagent. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.org Three-component vinylogous Mannich-type reactions have also been developed to synthesize multi-substituted chiral piperidines, inspired by the biosynthetic pathways of natural alkaloids. rsc.org

Two dominant strategies in asymmetric synthesis are the use of the chiral pool and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. diva-portal.org The inherent chirality of the starting material is transferred through a series of chemical transformations to the final piperidine product. For example, L-lysine is a biosynthetic precursor to the Δ¹-piperideine intermediate, which serves as a building block for various piperidine alkaloids in nature. rsc.org Synthetic chemists can mimic this by using functionalized chiral amines derived from the chiral pool to construct the piperidine ring with a defined stereochemistry. researchgate.net

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. patentdigest.orgnih.gov The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment for the reaction, directing it to form one enantiomer preferentially over the other. nih.gov For piperidine synthesis, chiral thiourea (B124793) catalysts have been explored for their ability to activate iminium ions in enantioselective intramolecular Mannich-type cyclizations. patentdigest.org Similarly, chiral pyridine-containing ligands have been designed and synthesized from the chiral pool for use in various metal-catalyzed asymmetric transformations. diva-portal.org

Challenges and Future Directions in Synthetic Accessibility

The Mitsunobu reaction, while offering milder conditions, is not without its own set of challenges. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, which can complicate the purification of the final product. The acidic nature of the phenolic proton is a prerequisite for this reaction to proceed efficiently. organic-chemistry.org Moreover, the cost and atom economy of the Mitsunobu reaction can be significant drawbacks, especially for large-scale synthesis. nih.gov The use of large excesses of reagents, which is sometimes necessary to drive the reaction to completion, further adds to the cost and waste generation. reddit.com

Another point of consideration is the potential for electronic effects from the fluorine and methyl substituents on the phenoxy ring to influence the reactivity of the phenol, potentially requiring optimization of reaction conditions to achieve high conversion.

Looking ahead, future research in the synthetic accessibility of this compound is likely to focus on several key areas:

Development of More Efficient Catalytic Systems: The exploration of novel catalysts for C-O bond formation could lead to milder reaction conditions, higher yields, and improved selectivity, thereby minimizing the formation of byproducts. This could include the use of transition metal catalysts or organocatalysts that can facilitate the etherification under neutral or near-neutral conditions.

Alternative Synthetic Strategies: Investigating alternative synthetic routes that avoid the direct etherification of 4-hydroxypiperidine could circumvent some of the current challenges. This might involve the construction of the piperidine ring with the aryloxy moiety already in place.

Process Optimization and Scale-up: For practical applications, the development of scalable and cost-effective synthetic processes is paramount. This will involve optimizing reaction parameters such as solvent, temperature, and reagent stoichiometry, as well as developing efficient purification methods to isolate the target compound in high purity.

Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of safety, scalability, and process control for the synthesis of this compound. Flow reactors can allow for precise control over reaction parameters, potentially leading to higher yields and reduced byproduct formation.

The following table summarizes the key challenges and potential future directions in the synthesis of this compound:

| Challenge | Description | Future Direction |

| Competing Reactions | Elimination and N-alkylation side reactions reducing the yield. | Development of more selective catalysts and reaction conditions. |

| Need for Protecting Groups | Additional steps for protection and deprotection of the piperidine nitrogen increase complexity and cost. | Exploration of one-pot procedures or syntheses that do not require protecting groups. |

| Mitsunobu Reaction Drawbacks | Stoichiometric byproducts complicating purification, and high cost of reagents. | Investigation of catalytic alternatives to the Mitsunobu reaction and improved purification techniques. |

| Substituent Effects | Electronic effects of the fluoro and methyl groups on the phenol's reactivity may require optimization. | Detailed kinetic and mechanistic studies to better understand and control the reaction. |

| Scalability and Cost-Effectiveness | Current methods may not be suitable for large-scale, economical production. | Process optimization, development of continuous flow methods, and use of less expensive reagents. |

By addressing these challenges and exploring new synthetic avenues, the scientific community can improve the accessibility of this compound, facilitating its further investigation and potential applications.

Preclinical Pharmacological Characterization and Biological Target Engagement

Receptor Binding and Functional Assays

Investigation of Binding Affinity and Selectivity to Key Receptors (e.g., Dopamine Receptors, Serotonin (B10506) Receptors, Opioid Receptors, Sigma Receptors)

No published data were found regarding the binding affinity or selectivity of 4-(2-Fluoro-5-methylphenoxy)piperidine for dopamine, serotonin, opioid, sigma, or any other key central nervous system receptors.

In Vitro Functional Efficacy and Potency Determination (e.g., [35S]GTPγS Binding Assays)

There is no available information from in vitro functional assays, such as [35S]GTPγS binding assays, to determine the efficacy (agonist, antagonist, inverse agonist) or potency of this compound at any receptor.

Enzyme and Transporter Modulation Studies

Evaluation of Enzyme Inhibition (e.g., Acetylcholinesterase)

No studies were identified that evaluated the potential inhibitory effects of this compound on enzymes such as acetylcholinesterase.

Assessment of Neurotransmitter Reuptake Inhibition (e.g., Serotonin, Noradrenaline)

Information on the ability of this compound to inhibit the reuptake of neurotransmitters like serotonin or noradrenaline is not available in the scientific literature.

Mechanism of Action Elucidation at Molecular and Cellular Levels

Without primary binding and functional data, the molecular and cellular mechanism of action for this compound remains unelucidated.

Molecular Interactions with Biological Targets

Information regarding the specific molecular interactions of this compound with biological targets is not extensively detailed in publicly available scientific literature. The broader class of piperidine-containing compounds is known to interact with a variety of biological targets, often dictated by the other substituents on the piperidine (B6355638) ring. These interactions can range from receptor binding to enzyme inhibition. However, without specific studies on this compound, any discussion of its molecular interactions would be speculative.

Preclinical Efficacy in Non-Human Disease Models

Pharmacological Profile in in vivo Animal Models Relevant to Target Indications (e.g., Motor Dysfunctions, Hyperactivity)

There is a lack of specific preclinical data in the public domain regarding the in vivo pharmacological profile of this compound in animal models of motor dysfunctions or hyperactivity. Animal models are crucial for evaluating the potential therapeutic effects of new chemical entities. For conditions like ADHD, various animal models are used to assess changes in motor activity, attention, and impulsivity. Without specific studies, the in vivo effects of this particular compound remain unknown.

Antiviral, Antimicrobial, or Anticancer Activity in Model Systems (e.g., Cell Lines, Animal Models)

The potential antiviral, antimicrobial, or anticancer activities of this compound have not been specifically reported. The piperidine scaffold is present in numerous compounds with a wide range of biological activities. For instance, various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Similarly, the anticancer potential of piperidine-containing molecules is an active area of research, with studies showing effects against various cancer cell lines. Some nucleoside analogs incorporating fluorine have also been investigated for antiviral activity. However, the presence of a specific pharmacophore, such as the 4-(2-Fluoro-5-methylphenoxy) group, will significantly influence the biological activity. Without dedicated screening and experimental evaluation of this compound, its potential in these therapeutic areas cannot be determined.

Structure Activity Relationships Sar and Molecular Design

Impact of Substituents on Piperidine (B6355638) Ring Stereochemistry and Conformation

The piperidine ring serves as a crucial scaffold in numerous pharmaceuticals, and its conformation is a key determinant of biological activity. As a six-membered nitrogenous heterocycle, it typically adopts a chair conformation to minimize steric strain. nih.gov For the parent 4-phenoxypiperidine (B1359869) structure, the orientation of the phenoxy group (axial vs. equatorial) and the conformation of the piperidine ring are influenced by the nature of the substituent on the piperidine nitrogen.

While 4-(2-Fluoro-5-methylphenoxy)piperidine itself has an unsubstituted piperidine ring, the introduction of substituents onto the ring in analogous compounds has been shown to significantly impact stereochemistry and, consequently, receptor binding. thieme-connect.com For example, methyl groups on the piperidine ring can lock the ring into a specific conformation or create steric hindrance that affects how the molecule fits into a binding pocket. whiterose.ac.uk The position of substituents on the piperidine ring can greatly influence activity; in one series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring conferred significantly higher potentiation (60%) compared to a similar substituent at the 4-position (24%). thieme-connect.com The introduction of chiral centers to the piperidine ring can alter physicochemical properties and enhance biological activity and selectivity by providing a better three-dimensional fit with protein binding sites. thieme-connect.com

Influence of Fluoro and Methyl Groups on the Phenoxy Moiety on Biological Activity

The identity and position of substituents on the phenoxy ring are critical for modulating the pharmacological profile of 4-phenoxypiperidine derivatives. The 2-fluoro and 5-methyl groups in the title compound contribute unique electronic and steric properties that fine-tune its interaction with biological targets.

The specific placement of the fluoro and methyl groups on the aromatic ring is not arbitrary and has a profound effect on biological activity when compared to other positional isomers. SAR studies on related compound series consistently demonstrate that even minor shifts in substituent position can lead to significant changes in potency and selectivity. For instance, in one series of inhibitors, a para-hydroxy substitution on a piperidine ring yielded maximal inhibitory activity, which was preferred over meta-substitution. nih.gov

The 2-fluoro (ortho) and 5-methyl (meta) arrangement creates a distinct electronic and steric profile. The ortho-fluoro group can influence the conformation of the phenoxy ring relative to the piperidine ether linkage and can participate in specific hydrogen bonding or electrostatic interactions within a receptor binding site. The meta-positioned methyl group primarily adds lipophilicity and steric bulk, potentially occupying a hydrophobic sub-pocket. Different isomeric patterns would alter these interactions, likely affecting binding affinity.

Table 1: Illustrative Impact of Phenoxy Ring Isomers on Receptor Affinity in Analogous Systems This table is a hypothetical representation based on general SAR principles for phenoxypiperidine analogs and does not represent actual data for a specific target.

| Phenoxy Substitution Pattern | Expected Relative Affinity | Rationale |

|---|---|---|

| 2-Fluoro-5-methyl | High | Optimal balance of ortho-electronic effects and meta-lipophilic interactions. |

| 4-Fluoro | Moderate-High | Strong electronic influence at the para position, but lacks specific meta-interactions. |

| 2-Methyl | Moderate | Ortho-steric hindrance may force a non-optimal binding conformation. |

| 4-Methyl | Low-Moderate | Para-lipophilic group may not fit optimally in the target binding pocket. |

| Unsubstituted | Low | Lacks specific electronic and hydrophobic interactions provided by substituents. |

The biological activity of this class of compounds is governed by the electronic and steric nature of the substituents on the phenoxy ring.

Fluorine Group: The fluorine atom at the 2-position is highly electronegative and acts as a potent electron-withdrawing group. This can lower the pKa of the phenoxy moiety and influence the strength of the ether linkage. Its small size allows it to replace a hydrogen atom without introducing significant steric bulk, yet it can form crucial electrostatic or hydrogen bond interactions with receptor residues. nih.gov The presence of a fluorine substituent can also enhance metabolic stability and membrane permeability. nih.gov

Methyl Group: The methyl group at the 5-position is lipophilic and weakly electron-donating. Its primary role is often to provide steric bulk that can be accommodated in a specific hydrophobic pocket within the receptor. This van der Waals interaction can significantly contribute to binding affinity. The increased lipophilicity conferred by the methyl group can also improve passage across biological membranes.

The combination of an ortho-electron-withdrawing group (fluoro) and a meta-lipophilic group (methyl) suggests a design strategy aimed at optimizing both electrostatic and hydrophobic interactions with a target protein.

Role of N-Substituents on Piperidine Nitrogen in Biological Activity

The substituent attached to the piperidine nitrogen is a primary determinant of a molecule's pharmacological properties, including its affinity, selectivity, and functional activity (agonist vs. antagonist). The basic nitrogen atom is often protonated at physiological pH, allowing it to form a critical ionic bond with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in the receptor binding site.

Varying the N-substituent allows for the exploration of different regions of the binding pocket.

Small Alkyl Groups (e.g., N-methyl, N-propyl): These groups can increase lipophilicity and may fit into small, hydrophobic accessory pockets. In some systems, increasing the chain length of the N-substituent can enhance potency up to a certain point, after which steric hindrance may reduce activity. nih.gov

N-Benzyl or Substituted Benzyl Groups: These larger, aromatic substituents can engage in π-π stacking or other hydrophobic interactions within the receptor, often leading to a significant increase in binding affinity. mdpi.com

More Complex Chains: Elongating the aliphatic chain between the piperidine nitrogen and a terminal lipophilic group can result in decreased potency, suggesting an optimal distance is required for proper binding. mdpi.com

Table 2: General Effects of N-Substituents on the Biological Activity of Piperidine Derivatives

| N-Substituent | Common Effect on Activity | Primary Interactions |

|---|---|---|

| -H (secondary amine) | Often serves as a baseline or synthetic precursor. | Ionic bond (protonated form). |

| -CH₃ (Methyl) | Can increase potency and/or selectivity. | Ionic bond, hydrophobic interaction. |

| -CH₂CH₂CH₃ (Propyl) | May enhance lipophilicity and affinity. | Ionic bond, extended hydrophobic interaction. |

| -CH₂Ph (Benzyl) | Frequently increases affinity significantly. | Ionic bond, hydrophobic interaction, π-π stacking. |

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to understand and predict the SAR of compounds like this compound. Techniques such as molecular docking help to visualize how these molecules interact with their protein targets at an atomic level.

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site. nanobioletters.commdpi.com For a 4-phenoxypiperidine derivative, a typical predicted binding mode would involve several key interactions:

Ionic Interaction: The protonated nitrogen of the piperidine ring is predicted to form a strong salt bridge with a negatively charged residue, such as aspartic acid (ASP) or glutamic acid (GLU), which is a common anchoring point for aminergic ligands.

Hydrophobic Interactions: The 2-fluoro-5-methylphenoxy moiety would likely be positioned within a hydrophobic pocket of the receptor. The methyl group would contribute to favorable van der Waals forces, while the aromatic ring could engage in π-stacking with residues like phenylalanine (PHE), tyrosine (TYR), or tryptophan (TRP).

Specific Substituent Interactions: The ortho-fluoro group could form a specific hydrogen bond with a backbone amide or a polar side chain (e.g., serine, threonine) or engage in dipole-dipole interactions, further stabilizing the ligand-receptor complex.

These computational models allow researchers to rationalize observed SAR data—for example, why one positional isomer is more active than another—and to design new analogs with improved potency and selectivity by optimizing these predicted interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and medicinal chemistry, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. For derivatives of the phenoxypiperidine scaffold, including this compound, QSAR studies can elucidate the influence of various substituents on their biological targets.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles of QSAR can be applied by examining studies on analogous piperidine-containing structures. These studies consistently highlight the importance of several key molecular descriptors in determining the biological activity of such compounds.

Key Molecular Descriptors in QSAR Models of Piperidine Derivatives

QSAR analyses of various classes of piperidine derivatives, such as 4-phenylpiperidines and other substituted piperidines, have identified several classes of molecular descriptors as being critical for their activity. daneshyari.comnih.gov These descriptors fall into three main categories:

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. For piperidine derivatives, steric factors can influence how well the molecule fits into the binding pocket of its biological target. The presence of bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to form hydrogen bonds. For a compound like this compound, the electronegative fluorine atom and the electron-donating methyl group significantly influence the electronic landscape of the phenoxy ring. These modifications can affect interactions with polar residues in the receptor binding site.

Methodologies in QSAR Modeling

The development of a robust QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, and the application of statistical methods to establish a correlation between the descriptors and the biological activity. Common statistical techniques used in QSAR include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. daneshyari.com

Neural Networks: For more complex, non-linear relationships between structure and activity, neural network-based approaches can be employed to develop predictive models. daneshyari.comnih.gov

Application to this compound

In the absence of a specific QSAR model for this compound, we can infer the potential impact of its structural features based on general QSAR principles derived from studies on related piperidine derivatives.

The 2-fluoro substituent on the phenoxy ring is expected to have a significant electronic effect. Its high electronegativity can alter the charge distribution on the aromatic ring, potentially influencing electrostatic interactions with the target receptor. It can also participate in hydrogen bonding, which could be a critical factor for binding affinity.

The 5-methyl group introduces a steric and hydrophobic component. Its size will influence the conformational preferences of the phenoxy ring and its fit within a binding pocket. The methyl group also increases the lipophilicity of that region of the molecule, which could be favorable for interactions with hydrophobic residues.

A hypothetical QSAR study on a series of analogs of this compound would likely involve synthesizing compounds with variations in the substitution pattern on both the phenoxy and piperidine rings. By measuring the biological activity of these compounds and calculating a range of molecular descriptors, a predictive QSAR model could be developed. Such a model would provide quantitative insights into the structure-activity relationships and guide the design of new derivatives with improved potency and selectivity.

The table below summarizes the types of molecular descriptors that have been shown to be important in QSAR studies of various piperidine derivatives and are likely to be relevant for this compound.

| Descriptor Class | Specific Examples of Descriptors | Potential Influence on Activity of this compound |

| Steric | Molar Volume, Surface Area, Verloop Sterimol Parameters (L, B1) nih.gov | The size and shape of the fluoro and methyl groups on the phenoxy ring, as well as the overall conformation of the molecule, will impact its fit into a receptor binding site. |

| Electronic | Dipole Moment, Partial Atomic Charges, Electronegativity | The electronegative fluorine atom will significantly alter the electronic properties of the phenoxy ring, influencing electrostatic interactions and hydrogen bonding potential. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) nih.gov | The overall lipophilicity of the molecule, influenced by the phenoxy, piperidine, fluoro, and methyl groups, will affect its membrane permeability and binding to hydrophobic pockets. |

By systematically exploring these and other descriptors, a predictive QSAR model could be constructed to accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

An article on the preclinical pharmacokinetics (PK) and absorption, distribution, metabolism, and excretion (ADME) of the chemical compound “this compound” cannot be generated at this time.

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this particular compound. Information regarding its in vitro ADME profile, including permeability assessments (PAMPA, Caco-2), metabolic stability in microsomal and hepatocyte systems, and plasma protein binding, is not available. Similarly, no in vivo pharmacokinetic studies in animal models detailing its absorption, distribution, blood-brain barrier penetration, or excretion pathways could be located.

Therefore, without the necessary research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content inclusions.

Preclinical Pharmacokinetics Pk and Absorption, Distribution, Metabolism, Excretion Adme

In Vivo Pharmacokinetic Studies in Animal Models

Correlation between in vitro and in vivo PK Data

The correlation between in vitro and in vivo data is a pivotal step in preclinical development, enabling researchers to make early predictions about a drug candidate's human pharmacokinetics. A strong in vitro-in vivo correlation (IVIVC) can reduce the reliance on extensive animal testing and accelerate the drug development timeline. For a compound like 4-(2-Fluoro-5-methylphenoxy)piperidine, this would involve comparing its in vitro metabolic clearance in liver microsomes or hepatocytes to its in vivo clearance observed in animal studies. Similarly, in vitro permeability data from assays such as the Caco-2 cell model would be correlated with the in vivo absorption rate.

However, without specific published data for this compound, a quantitative analysis of its IVIVC is not possible. General principles suggest that for compounds with its likely physicochemical profile, a reasonable correlation between in vitro metabolic stability and in vivo clearance would be anticipated, provided that metabolism is the primary route of elimination.

Optimization Strategies for Preclinical PK/ADME Properties

The optimization of PK/ADME properties is a key focus during the lead optimization phase of drug discovery. Medicinal chemists employ various strategies to fine-tune a molecule's properties to achieve a desirable pharmacokinetic profile. For piperidine-containing compounds, these strategies often involve modifications to the piperidine (B6355638) ring or its substituents.

Potential optimization strategies that could be applied to a molecule like this compound, based on general medicinal chemistry principles, include:

Blocking Metabolic Soft Spots: If metabolic instability is an issue, chemists might introduce blocking groups at sites of metabolism to slow down clearance and improve oral bioavailability.

Introduction of Polar Groups: The introduction of polar functional groups can modulate solubility and reduce off-target effects by limiting distribution to certain tissues.

The table below illustrates hypothetical data for a series of analogues, demonstrating how structural modifications can influence key ADME parameters. It is important to note that this table is for illustrative purposes only and does not represent actual data for this compound.

| Compound | Modification | In Vitro Metabolic Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Bioavailability (F, %) |

| Parent | - | 30 | 15 | 20 |

| Analogue 1 | Add polar group | 45 | 10 | 35 |

| Analogue 2 | Block soft spot | 60 | 18 | 50 |

| Analogue 3 | Reduce lipophilicity | 35 | 12 | 25 |

Development of Novel Analogues and Derivatives of 4 2 Fluoro 5 Methylphenoxy Piperidine

Rational Design of Lead Compounds and Analogues

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create new molecules with specific desired activities. nih.gov For derivatives of 4-(2-fluoro-5-methylphenoxy)piperidine, this process begins with identifying the key structural features responsible for its interaction with a biological target. Modifications are then planned to optimize these interactions. For instance, structure-activity relationship (SAR) studies on similar 4-substituted piperidine (B6355638) scaffolds have shown that altering the length and flexibility of side chains can significantly improve binding affinity at target receptors. nih.govnih.govdrugbank.com The design process for new analogues would therefore explore variations in the piperidine ring, the phenoxy linker, and the aromatic substituents to enhance target engagement.

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's biological activity or metabolic stability. nih.govnih.gov The application of bioisosteric replacement can profoundly alter a molecule's characteristics, including its size, shape, electron distribution, and lipophilicity. nih.gov

In the context of this compound, several bioisosteric replacements could be explored:

Fluorine Atom: The fluorine atom on the phenyl ring is a critical feature. It can be replaced by other halogens like chlorine or bromine to probe the effect of size and electronegativity on activity. Alternatively, it could be replaced with a trifluoromethyl (CF3) group, which can alter both electronic properties and lipophilicity. The strategic placement of fluorine can markedly influence potency and metabolic stability. nih.govtaylorandfrancis.com

Methyl Group: The methyl group could be replaced with other small alkyl groups (e.g., ethyl) or bioisosteres like a chlorine atom or an amino group to investigate the steric and electronic requirements of the target's binding pocket.

Piperidine Scaffold: The piperidine ring itself could be replaced with other nitrogen-containing heterocycles such as piperazine (B1678402) or morpholine. Such modifications, known as scaffold hopping, can lead to significant changes in potency, selectivity, and physicochemical properties. blumberginstitute.org

Fragment-Based Drug Discovery (FBDD) is an alternative approach that identifies low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. nih.govnih.gov These initial fragment hits serve as starting points for building more potent, lead-like molecules through a process of fragment growing, linking, or merging. nih.govdrugdiscoverychemistry.com

For a target of this compound, an FBDD campaign might proceed as follows:

Deconstruction: The lead compound is deconstructed into its core fragments: the 2-fluoro-5-methylphenol (B1295812) moiety and the piperidine ring.

Fragment Screening: A library of diverse fragments would be screened against the biological target using biophysical techniques like X-ray crystallography or surface plasmon resonance (SPR) to identify binders. drugdiscoverychemistry.comrsc.org The goal is to find fragments that bind efficiently to specific "hot spots" on the target protein.

Fragment Elaboration: Once a fragment hit is identified and its binding mode is determined, it is elaborated into a more potent molecule. nih.gov For example, if a piperidine-like fragment is found to bind in a specific pocket, synthetic chemistry would be used to "grow" the fragment by adding substituents that can form additional favorable interactions with the target, guided by the protein's structure. This iterative process aims to build a molecule that recapitulates and enhances the binding of the original lead compound.

Comparative Pharmacological Evaluation of Novel Analogues

Following the design and synthesis of new analogues, a rigorous pharmacological evaluation is essential to determine their activity and establish a structure-activity relationship (SAR). nih.govresearchgate.net This involves testing the compounds in a battery of in vitro assays to measure their binding affinity, functional potency, and selectivity for the intended biological target.

For a hypothetical series of analogues derived from this compound targeting a specific receptor, the evaluation might yield data as presented in the table below. The data compares the binding affinity (Ki) of the parent compound with that of newly synthesized analogues featuring specific modifications.

| Compound ID | Modification from Parent Scaffold | Target Receptor Affinity (Ki, nM) | Selectivity vs. Subtype B (Fold) |

|---|---|---|---|

| Parent | This compound | 15.2 | 10 |

| Analogue 1 | Replaced 2-Fluoro with 2-Chloro | 12.8 | 15 |

| Analogue 2 | Replaced 5-Methyl with 5-Ethyl | 25.6 | 8 |

| Analogue 3 | Replaced Phenoxy O with S (Thioether) | 45.1 | 5 |

| Analogue 4 | Replaced Piperidine with Piperazine | 8.5 | 25 |

| Analogue 5 | Replaced 5-Methyl with 5-Trifluoromethyl | 5.3 | 50 |

This table presents hypothetical data for illustrative purposes.

The results from such evaluations are crucial. For example, the data might show that replacing the piperidine with a piperazine ring (Analogue 4) enhances both affinity and selectivity. frontiersin.orgpolyu.edu.hk Similarly, substituting the methyl group with a bioisosteric trifluoromethyl group (Analogue 5) could lead to a significant boost in potency. dndi.org Conversely, some changes, like replacing the ether oxygen with sulfur (Analogue 3), might be detrimental to activity.

Iterative Design and Synthesis for Enhanced Target Selectivity and Potency

The development of optimized analogues is not a linear process but an iterative cycle of design, synthesis, and testing. The SAR data obtained from the initial pharmacological evaluation (as in section 6.2) provides critical insights that guide the next round of molecular design. frontiersin.orgnih.gov

This iterative cycle involves:

Analyze SAR Data: Researchers analyze the data to understand how specific structural changes affect biological activity. For instance, they might conclude that an electron-withdrawing group at the 5-position of the phenyl ring is beneficial for potency, while a larger alkyl group is detrimental. dndi.org

Refine Computational Models: The experimental results are used to refine computational docking models, improving their predictive power for the next generation of compounds.

Design Next-Generation Analogues: Armed with a deeper understanding of the SAR, medicinal chemists design a new set of molecules. If Analogue 5 showed superior potency, new designs might combine its trifluoromethyl group with the piperazine core of Analogue 4 to test for synergistic effects.

Synthesize and Evaluate: The new compounds are synthesized and put through the same pharmacological evaluation.

This process is repeated, with each cycle aiming to incrementally enhance desired properties like target potency and selectivity while potentially introducing other favorable drug-like characteristics. dntb.gov.ua The ultimate goal is to identify a clinical candidate with a highly optimized profile for the intended therapeutic application.

Concluding Remarks and Future Research Directions

Current Limitations and Unresolved Questions in Research on 4-(2-Fluoro-5-methylphenoxy)piperidine

Despite the promise of the 4-aryloxypiperidine scaffold, significant challenges and unanswered questions remain. A primary limitation is the frequent complexity of synthetic routes for substituted piperidines. Traditional methods can be lengthy, inflexible, and highly dependent on the availability of specific starting materials. nih.gov The synthesis often results in isomeric mixtures that necessitate time-consuming and technically demanding purification processes, such as resolving cis/trans isomers. enamine.net

Furthermore, direct C–H functionalization, a more modern and efficient synthetic strategy, has seen limited progress for some saturated N-heterocycles. nih.gov While much of the research has focused on related structures like piperazines, the challenges of achieving high selectivity and avoiding competitive side reactions may also apply to complex piperidines. nih.gov For analogous compounds like phenoxypropyl piperidine (B6355638) derivatives, a key unresolved issue is the precise optimization of substituents on both the phenoxy and piperidine rings to achieve the desired balance of high affinity, receptor selectivity, and favorable pharmacokinetic properties. nih.gov The specific influence of the 2-fluoro and 5-methyl substitutions on the phenoxy ring of the title compound on its target engagement and metabolic stability is yet to be fully elucidated.

Prospective Avenues for Advanced Synthetic Methodologies

The high value placed on the piperidine core in medicinal chemistry continually drives the development of more efficient and versatile synthetic routes. enamine.netnih.gov Future synthesis of this compound and its analogs could benefit significantly from several emerging strategies.

One of the most promising avenues is the combination of biocatalytic C-H oxidation with radical cross-coupling. This approach enables the creation of complex, three-dimensional piperidine structures in a streamlined and cost-effective manner, notably avoiding the need for expensive precious metal catalysts like palladium and circumventing the use of protective groups. news-medical.net

Other advanced methodologies that could be adapted for this purpose include:

Catalytic Hydrogenation: Modern techniques using rhodium or palladium catalysts allow for the stereoselective hydrogenation of functionalized pyridine (B92270) precursors to yield highly substituted piperidines. nih.gov

Cycloaddition and Annulation Reactions: These methods provide powerful ways to construct the piperidine ring with a high degree of control over stereochemistry. nih.gov

Aza-Prins Cyclization: This reaction offers a straightforward and highly diastereoselective route to substituted 4-hydroxypiperidines, which can serve as key intermediates. rsc.org

Modern Coupling Reactions: Established and refined techniques such as the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination remain highly relevant for efficiently forming the crucial C-O ether linkage between the fluorinated phenol (B47542) and the piperidine ring. wikipedia.orgwikipedia.org

These advanced methods promise to accelerate the synthesis of libraries of analogs, facilitating more comprehensive structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Potential Advantage |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | An enzymatic reaction creates a handle for subsequent C-C bond formation. news-medical.net | Reduces steps, avoids protecting groups and costly metals. news-medical.net |

| Stereoselective Hydrogenation | Reduction of a pyridine precursor using specialized metal catalysts. nih.gov | High control over the 3D arrangement of substituents. nih.gov |

| Ullmann Condensation | A copper-catalyzed reaction to form the aryl ether bond. wikipedia.orgnih.gov | A classic and reliable method for C-O bond formation. wikipedia.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling for C-N bond formation, adaptable for C-O bonds. wikipedia.orgacsgcipr.org | High functional group tolerance and broad substrate scope. wikipedia.org |

Exploration of Novel Biological Targets based on Preclinical Insights

The piperidine scaffold is known to interact with a diverse array of biological targets, underscoring its privileged nature. enamine.net Preclinical studies on related phenoxypiperidine and phenoxypyridine derivatives have revealed activities at several important target classes, suggesting promising directions for this compound.

For instance, various phenoxypiperidine analogs have shown potent activity as:

NOP Receptor Agonists: Demonstrating potential for developing novel analgesics. nih.gov

Sodium-Calcium Exchanger (NCX) Inhibitors: Offering a potential therapeutic strategy for conditions like heart failure and myocardial ischemia-reperfusion. nih.gov

Antimicrobial Agents: Some piperidine derivatives exhibit significant antibacterial and antifungal properties. researchgate.netbiomedpharmajournal.orgacademicjournals.org

Given the structural similarities, it is plausible that this compound could modulate these or other related targets. A key future direction will be to screen the compound and its derivatives against a broad panel of receptors, enzymes, and ion channels. The interconnectedness of biological pathways means that a molecule designed for one target may have beneficial effects on others, opening possibilities for drug repurposing and the discovery of multi-target agents for complex diseases. nih.govnih.gov

| Potential Target Class | Therapeutic Area | Example from Analogous Compounds |

| G-Protein Coupled Receptors (GPCRs) | Pain, CNS Disorders | Nociceptin (NOP) Receptor Agonism nih.gov |

| Ion Transporters | Cardiovascular Disease | Sodium-Calcium Exchanger (NCX) Inhibition nih.gov |

| Various Microbial Targets | Infectious Diseases | Antibacterial and Antifungal Activity academicjournals.org |

Integration of Advanced Computational Techniques in Drug Design

Computational modeling is an indispensable tool for accelerating modern drug discovery and can be pivotal in advancing research on this compound. mdpi.com These techniques provide deep insights into the molecular interactions that govern a compound's biological activity, guiding the rational design of more potent and selective analogs. nih.gov

Future research should leverage a variety of computational approaches:

Molecular Docking and Dynamics: Simulating the binding of this compound to the three-dimensional structures of potential protein targets can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models that correlate specific structural features (e.g., the position of the fluoro and methyl groups) with biological activity. nih.gov This helps prioritize the synthesis of the most promising new derivatives.

Artificial Intelligence (AI) and Machine Learning (ML): As large datasets on the activity of piperidine derivatives become available, AI and ML algorithms can be trained to identify novel patterns, predict new biological targets, and even design novel molecular structures de novo with desired properties. nih.govmdpi.com

The integration of these in silico methods with traditional wet-lab experiments creates a synergistic feedback loop, reducing the time and cost associated with the drug discovery process. nih.gov

Potential for Development of Preclinical Research Tools

Beyond direct therapeutic applications, compounds like this compound have significant potential to be developed into valuable preclinical research tools. The development of highly potent and selective ligands for a specific biological target is crucial for elucidating the target's role in health and disease.

Should this compound or a derivative prove to be a highly selective modulator of a novel or poorly understood target, it could be used as a chemical probe to:

Investigate Receptor Signaling: Explore the downstream cellular pathways activated or inhibited by the target in various cell-based models.

Validate New Drug Targets: Help confirm whether modulating a specific target has a desirable effect in disease models before committing to a full-scale drug development program.

Map Target Distribution: Radiolabeled versions of the compound could be synthesized for use in imaging techniques to visualize the location and density of the target receptor in tissues and in living organisms.

The creation of such specialized tools is a critical, often overlooked, aspect of drug discovery that enables fundamental biological research and paves the way for future therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Fluoro-5-methylphenoxy)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For piperidine derivatives, reaction optimization can include varying solvents (e.g., dichloromethane), bases (e.g., NaOH), and temperature. Computational tools like quantum chemical calculations can predict feasible pathways and reduce trial-and-error experimentation . Monitoring reaction progress via HPLC or TLC ensures purity, with final purification using column chromatography.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, gloves, and protective eyewear. Safety Data Sheets (SDS) for structurally similar compounds highlight risks of toxicity via inhalation or skin contact. Although full toxicity data may be lacking, assume acute hazards (H300-H313) and follow protocols for spills (P301-P390) and storage (P401-P422) . Conduct risk assessments using analogs like N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine as proxies .

Q. How can researchers characterize the structural identity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C, 2D-COSY) to confirm the piperidine ring and substituents. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine, resolves stereochemistry and crystal packing . Compare experimental spectra with computational predictions (e.g., Gaussian software) for validation .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens derivatives against target proteins (e.g., neurotransmitter receptors). Machine learning models trained on datasets like PubChem’s SAR tables predict bioactivity trends . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Q. What strategies resolve contradictions in spectroscopic or biological data across studies?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, pH) that may alter spectral shifts or binding affinities. For biological assays, standardize cell lines and assay protocols. Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies, referencing cases like Bis(4-fluorophenyl)methanol’s variable synthesis outcomes .

Q. How can reaction engineering principles enhance scalability of piperidine derivative synthesis?

- Methodological Answer : Apply membrane separation technologies (RDF2050104) for continuous purification . Optimize reactor design (e.g., flow reactors) using computational fluid dynamics (COMSOL). Process control algorithms (PID controllers) maintain optimal temperature/pH, as seen in non-automotive combustion engineering frameworks .

Q. What advanced analytical techniques assess ecological impacts of this compound?

- Methodological Answer : Use LC-MS/MS to detect trace residues in environmental samples. Ecotoxicity models (ECOSAR) predict biodegradation and bioaccumulation potential. Collaborate with environmental engineers to design soil mobility studies, referencing Hölzel Diagnostika’s ecological data gaps .

Key Recommendations

- Prioritize computational-aided synthesis planning (ICReDD methods) to minimize resource use .

- Cross-reference safety data from analogs (e.g., N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine) until compound-specific studies are available .

- Address data contradictions through standardized protocols and meta-analytical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.